

Synthesis of Motesanib: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

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Abstract

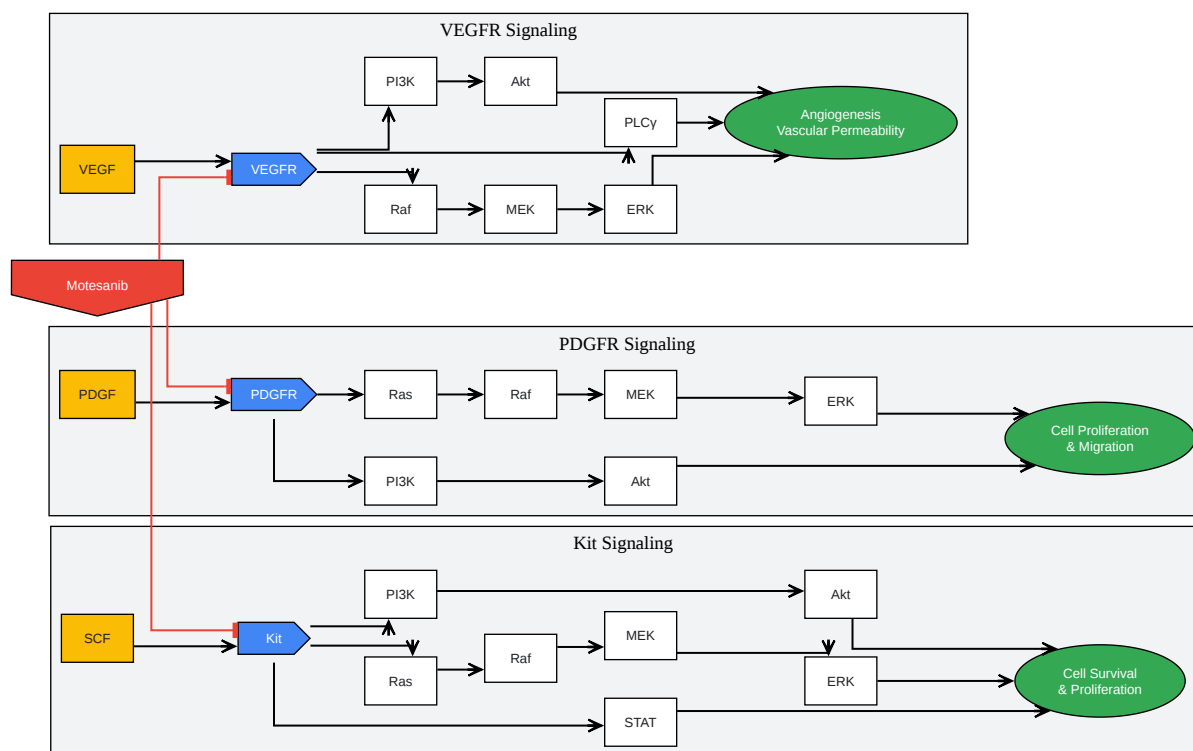
Motesanib (AMG-706) is a potent, orally available, small-molecule multikinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (Kit).[1] These receptor tyrosine kinases are critical mediators of angiogenesis and tumor cell proliferation, making Motesanib a significant compound of interest in oncology research and drug development. This document provides detailed application notes and experimental protocols for the synthesis of Motesanib, commencing from the starting material 1-Acetyl-3,3-dimethyl-6-nitroindoline. The protocols are intended to furnish researchers with a comprehensive guide for the laboratory-scale synthesis of this compound.

Introduction

The synthesis of Motesanib from 1-Acetyl-3,3-dimethyl-6-nitroindoline is a multi-step process involving the reduction of a nitro group, followed by two key coupling reactions and a final deprotection step. This pathway offers a convergent and efficient route to the final product. Understanding the nuances of each synthetic step is crucial for achieving high yields and purity. These application notes provide insights into the reaction mechanisms and experimental considerations, while the detailed protocols offer step-by-step instructions for synthesis.

Signaling Pathways of Motesanib Targets

Motesanib exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways mediated by VEGFRs, PDGFRs, and Kit. A visual representation of these pathways is provided below to aid in understanding the mechanism of action of Motesanib.

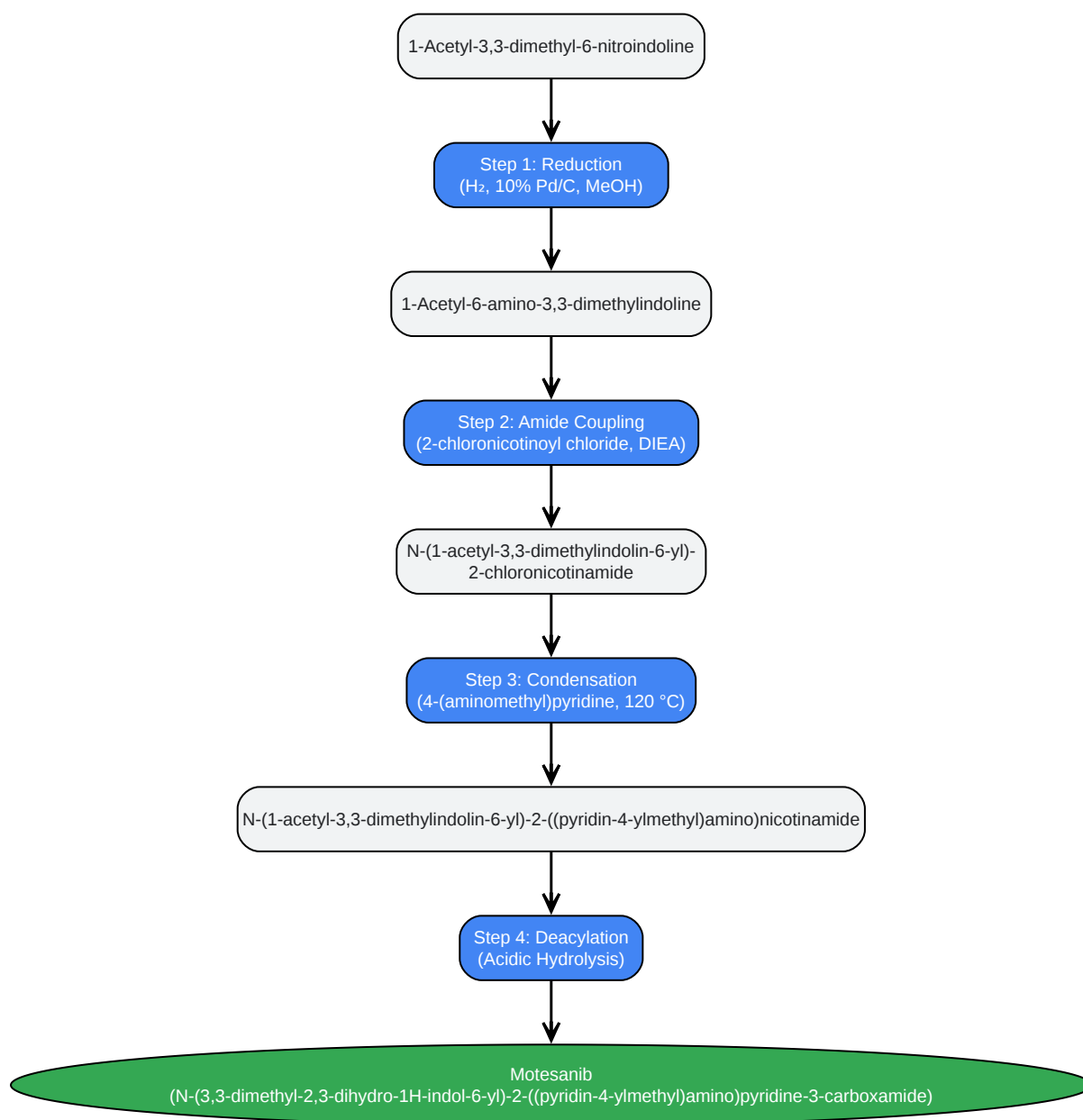


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Caption: Motesanib inhibits VEGFR, PDGFR, and Kit signaling pathways.

Experimental Protocols

The synthesis of Motesanib from 1-Acetyl-3,3-dimethyl-6-nitroindoline is accomplished in three primary stages, followed by a final deprotection step. A schematic of the experimental workflow is presented below.



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Caption: Synthetic workflow for Motesanib.

Step 1: Synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline

This initial step involves the reduction of the nitro group of 1-Acetyl-3,3-dimethyl-6-nitroindoline to an amino group.

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Amount	Moles (mmol)
1-Acetyl-3,3-dimethyl-6-nitroindoline	234.25	250 mg	1.07
Methanol (MeOH)	32.04	20 mL	-
10% Palladium on Carbon (Pd/C)	-	50 mg	-
Hydrogen (H ₂) gas	2.02	Balloon	-
Celite®	-	As needed	-
Ethyl Acetate (EtOAc)	88.11	As needed	-
Dichloromethane (CH ₂ Cl ₂)	84.93	As needed	-

Procedure:

- Dissolve 1-Acetyl-3,3-dimethyl-6-nitroindoline (250 mg) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Bubble hydrogen gas through the solution for 10 minutes.
- Carefully add 10% Pd/C (50 mg) to the reaction mixture.
- Stir the mixture vigorously under a hydrogen atmosphere (balloon) overnight at room temperature.

- Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the Celite® pad with methanol.
- Concentrate the filtrate in vacuo to yield the crude product.
- Purify the crude material by flash chromatography on silica gel using a 1:1 mixture of ethyl acetate and dichloromethane as the eluent.
- The final product, 1-Acetyl-6-amino-3,3-dimethylindoline, is obtained as a white crystalline material.

Expected Outcome:

- Product: 1-Acetyl-6-amino-3,3-dimethylindoline
- Molecular Formula: $C_{12}H_{16}N_2O$
- Molecular Weight: 204.27 g/mol
- Mass Spectrometry: MS: 205 (M+1)

Step 2: Synthesis of N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide

This step involves the coupling of the aminoindoline intermediate with 2-chloronicotinoyl chloride. The detailed experimental protocol for this step is described in "Example 82" of patent literature, the full text of which was not available in the search results.[2] The general procedure involves the reaction of 1-acetyl-6-amino-3,3-dimethylindoline with 2-chloronicotinoyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA).[1]

Reagent	Molecular Weight (g/mol)
1-Acetyl-6-amino-3,3-dimethylindoline	204.27
2-Chloronicotinoyl chloride	175.99
Diisopropylethylamine (DIEA)	129.24
Anhydrous solvent (e.g., Dichloromethane)	84.93

Step 3 & 4: Synthesis of Motesanib via Condensation and Deacylation

The final steps involve the condensation of the nicotinamide intermediate with 4-(aminomethyl)pyridine followed by the removal of the acetyl protecting group. The detailed experimental protocol for this transformation is described in "Example 993" of patent literature, the full text of which was not available in the search results.[2] The general procedure for the condensation involves heating the nicotinamide intermediate with neat 4-(aminomethyl)pyridine at an elevated temperature (e.g., 120 °C).[1] The subsequent deacylation is typically achieved by acidic hydrolysis.[1]

Reagent	Molecular Weight (g/mol)
N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide	343.82
4-(Aminomethyl)pyridine	108.14
Acid (for hydrolysis, e.g., HCl)	36.46

Expected Final Product:

- Product: Motesanib (N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-((pyridin-4-ylmethyl)amino)pyridine-3-carboxamide)
- Molecular Formula: C₂₂H₂₃N₅O
- Molecular Weight: 373.45 g/mol

- Mass Spectrometry: MS: 374 (M+1)

Data Summary

The following table summarizes the key quantitative data for the synthesis of Motesanib.

Step	Starting Material	Key Reagents	Product	Molecular Weight (g/mol)	Mass Spec (M+1)
1	1-Acetyl-3,3-dimethyl-6-nitroindoline	H ₂ , 10% Pd/C, MeOH	1-Acetyl-6-amino-3,3-dimethylindoline	204.27	205
2	1-Acetyl-6-amino-3,3-dimethylindoline	2-chloronicotiny chloride, DIEA	N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide	343.82	-
3 & 4	N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide	4-(aminomethyl)pyridine, Acid	Motesanib	373.45	374

Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis of Motesanib from 1-Acetyl-3,3-dimethyl-6-nitroindoline. While a detailed experimental procedure for the initial reduction step is provided, the specific, detailed protocols for the subsequent coupling and condensation/deacylation steps, as referenced in patent literature, are not publicly available in the conducted searches. The provided information, including the general reaction conditions and the detailed protocol for the first step, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The diagrams of the

signaling pathways and the synthetic workflow are intended to provide a clear conceptual framework for the synthesis and mechanism of action of Motesanib.

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References

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